molecular formula C21H23F3O6S B12722988 Seladelpar sulfoxide CAS No. 851529-42-5

Seladelpar sulfoxide

Cat. No.: B12722988
CAS No.: 851529-42-5
M. Wt: 460.5 g/mol
InChI Key: NIFQJGGFYUGBGD-WYXXSATOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Seladelpar sulfoxide is a metabolite of seladelpar, a potent and selective agonist of the peroxisome proliferator-activated receptor delta (PPAR-delta). Seladelpar is primarily used for the treatment of primary biliary cholangitis, a chronic autoimmune liver disease. This compound is formed through the oxidation of seladelpar and plays a significant role in its pharmacokinetics and pharmacodynamics.

Preparation Methods

Synthetic Routes and Reaction Conditions

Seladelpar sulfoxide is synthesized through the oxidation of seladelpar. The oxidation process typically involves the use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure the selective formation of the sulfoxide without over-oxidation to the sulfone.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar oxidation process but on a larger scale. The reaction conditions are optimized for high yield and purity, often involving continuous flow reactors to maintain consistent reaction parameters. The product is then purified using techniques such as crystallization or chromatography to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

Seladelpar sulfoxide undergoes various chemical reactions, including:

    Oxidation: Further oxidation can convert this compound to seladelpar sulfone.

    Reduction: this compound can be reduced back to seladelpar using reducing agents like sodium borohydride.

    Substitution: The sulfoxide group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; solvents like dichloromethane; low temperatures.

    Reduction: Sodium borohydride; solvents like ethanol or methanol; ambient temperature.

    Substitution: Nucleophiles such as thiols or amines; solvents like acetonitrile; moderate temperatures.

Major Products Formed

    Oxidation: Seladelpar sulfone.

    Reduction: Seladelpar.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Seladelpar sulfoxide has several scientific research applications, including:

    Chemistry: Used as a reference compound in studies involving the oxidation and reduction of sulfoxides.

    Biology: Investigated for its role in the metabolism of seladelpar and its effects on cellular pathways.

    Medicine: Studied for its pharmacokinetic properties and potential therapeutic effects in liver diseases.

    Industry: Utilized in the development of analytical methods for the detection and quantification of sulfoxides in pharmaceutical formulations.

Mechanism of Action

Seladelpar sulfoxide exerts its effects by activating the peroxisome proliferator-activated receptor delta (PPAR-delta). This activation leads to the regulation of genes involved in bile acid synthesis, lipid metabolism, and inflammation. The primary molecular target is the PPAR-delta receptor, which forms a dimer with the retinoid X receptor (RXR) to modulate gene transcription. This pathway results in the downregulation of bile acid synthesis and the reduction of inflammation in the liver.

Comparison with Similar Compounds

Similar Compounds

    Elafibranor: Another PPAR-delta agonist used in the treatment of liver diseases.

    Fenofibrate: A PPAR-alpha agonist used to lower lipid levels.

    Pioglitazone: A PPAR-gamma agonist used in the treatment of type 2 diabetes.

Uniqueness

Seladelpar sulfoxide is unique due to its selective activation of PPAR-delta, which specifically targets pathways involved in bile acid synthesis and inflammation. This selectivity reduces the risk of side effects associated with the activation of other PPAR subtypes. Additionally, this compound’s role as a metabolite provides insights into the pharmacokinetics and metabolism of seladelpar, aiding in the optimization of its therapeutic use.

Properties

CAS No.

851529-42-5

Molecular Formula

C21H23F3O6S

Molecular Weight

460.5 g/mol

IUPAC Name

2-[4-[(2R)-2-ethoxy-3-[4-(trifluoromethyl)phenoxy]propyl]sulfinyl-2-methylphenoxy]acetic acid

InChI

InChI=1S/C21H23F3O6S/c1-3-28-17(11-29-16-6-4-15(5-7-16)21(22,23)24)13-31(27)18-8-9-19(14(2)10-18)30-12-20(25)26/h4-10,17H,3,11-13H2,1-2H3,(H,25,26)/t17-,31?/m1/s1

InChI Key

NIFQJGGFYUGBGD-WYXXSATOSA-N

Isomeric SMILES

CCO[C@H](COC1=CC=C(C=C1)C(F)(F)F)CS(=O)C2=CC(=C(C=C2)OCC(=O)O)C

Canonical SMILES

CCOC(COC1=CC=C(C=C1)C(F)(F)F)CS(=O)C2=CC(=C(C=C2)OCC(=O)O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.